(1,2,3,4-tetrahydronaphthalen-1-yl)hydrazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine hydrochloride is a chemical compound with the molecular formula C10H15N2Cl It is a derivative of hydrazine, featuring a tetrahydronaphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,3,4-tetrahydronaphthalen-1-yl)hydrazine hydrochloride typically involves the reaction of tetrahydronaphthalene with hydrazine under controlled conditions. The process may include the following steps:
Hydrazine Addition: Tetrahydronaphthalene is reacted with hydrazine in the presence of a catalyst.
Hydrochloride Formation: The resulting hydrazine derivative is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The hydrazine moiety can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxidized naphthalene derivatives, reduced hydrazine compounds, and various substituted hydrazine derivatives.
Scientific Research Applications
(1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create various hydrazine derivatives.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1,2,3,4-tetrahydronaphthalen-1-yl)hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The hydrazine moiety can form covalent bonds with active sites on enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, depending on the specific target.
Comparison with Similar Compounds
Similar Compounds
- Phenethylhydrazine hydrochloride
- 1-Methyl-1-(2-phenylethyl)hydrazine hydrochloride
- (5-Chloro-2-methoxyphenyl)hydrazine hydrochloride
Uniqueness
(1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine hydrochloride is unique due to its tetrahydronaphthalene structure, which imparts distinct chemical properties and reactivity compared to other hydrazine derivatives. This uniqueness makes it valuable for specific research applications, particularly in the synthesis of novel compounds and the study of enzyme interactions.
Properties
CAS No. |
2408970-26-1 |
---|---|
Molecular Formula |
C10H15ClN2 |
Molecular Weight |
198.69 g/mol |
IUPAC Name |
1,2,3,4-tetrahydronaphthalen-1-ylhydrazine;hydrochloride |
InChI |
InChI=1S/C10H14N2.ClH/c11-12-10-7-3-5-8-4-1-2-6-9(8)10;/h1-2,4,6,10,12H,3,5,7,11H2;1H |
InChI Key |
LFPFBVOJFFMGOA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NN.Cl |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.